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molecular formula C20H30O2 B101360 Abieta-7,13-dien-18-oic acid CAS No. 17817-95-7

Abieta-7,13-dien-18-oic acid

Cat. No. B101360
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880173

Procedure details

A mixture of 64 parts of xylene and 16 parts of n-butanol was heated to 90° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 25.0 parts of isobutyl methacrylate, 33.0 parts of ethyl acrylate, 22.7 parts of methyl methacrylate, 19.3 parts of acrylic acid and 2 parts of azobisisobutyronitrile at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of azobisisobutyronitrile in 16 parts of xylene and 4 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish D having 49.5% solids, a viscosity of 7.8 poise and a resin acid number of 150 was obtained.
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Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11](OCC)(=O)[CH:12]=[CH2:13].[C:18](OC)(=O)[C:19]([CH3:21])=[CH2:20].[C:25](O)(=O)[CH:26]=[CH2:27].N(C(C)(C)C#N)=N[C:32](C)(C)[C:33]#N.[CH2:42](O)[CH2:43][CH2:44][CH3:45]>C1(C)C(C)=CC=CC=1>[CH3:20][CH:19]([C:18]1[CH2:27][CH2:26][CH:25]2[C:43](=[CH:44][CH2:45][CH:4]3[C:2]([C:1]([OH:6])=[O:5])([CH3:3])[CH2:33][CH2:32][CH2:11][C:12]32[CH3:13])[CH:42]=1)[CH3:21]

Inputs

Step One
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reactant
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Step Two
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64
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Smiles
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C(CCC)O
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C=1(C(=CC=CC1)C)C
Step Three
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C(C(=C)C)(=O)OCC(C)C
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
Thereafter the reaction mixture was kept at the same temperature for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05880173

Procedure details

A mixture of 64 parts of xylene and 16 parts of n-butanol was heated to 90° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 25.0 parts of isobutyl methacrylate, 33.0 parts of ethyl acrylate, 22.7 parts of methyl methacrylate, 19.3 parts of acrylic acid and 2 parts of azobisisobutyronitrile at a constant rate over 3 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of azobisisobutyronitrile in 16 parts of xylene and 4 parts of n-butanol was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish D having 49.5% solids, a viscosity of 7.8 poise and a resin acid number of 150 was obtained.
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
64
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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solvent
Reaction Step Two
[Compound]
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25.0
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reactant
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reactant
Reaction Step Three
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Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:11](OCC)(=O)[CH:12]=[CH2:13].[C:18](OC)(=O)[C:19]([CH3:21])=[CH2:20].[C:25](O)(=O)[CH:26]=[CH2:27].N(C(C)(C)C#N)=N[C:32](C)(C)[C:33]#N.[CH2:42](O)[CH2:43][CH2:44][CH3:45]>C1(C)C(C)=CC=CC=1>[CH3:20][CH:19]([C:18]1[CH2:27][CH2:26][CH:25]2[C:43](=[CH:44][CH2:45][CH:4]3[C:2]([C:1]([OH:6])=[O:5])([CH3:3])[CH2:33][CH2:32][CH2:11][C:12]32[CH3:13])[CH:42]=1)[CH3:21]

Inputs

Step One
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
64
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
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0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
25.0
Quantity
0 (± 1) mol
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reactant
Smiles
Name
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Type
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Smiles
C(C(=C)C)(=O)OCC(C)C
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Smiles
C(C=C)(=O)OCC
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Smiles
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C(CCC)O
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Smiles
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
Thereafter the reaction mixture was kept at the same temperature for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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